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molecular formula C13H16O4 B3031837 (4-Acetyloxy-2,3,5-trimethylphenyl) acetate CAS No. 7479-28-9

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Cat. No. B3031837
M. Wt: 236.26 g/mol
InChI Key: JXLWCZWBHZGUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576094B2

Procedure details

To a solution of trimethylhydroquinone (30 g) in 200 mL of toluene was added acetyl chloride (28 mL). The reaction mixture was allowed to reflux for 2 hours. More acetyl chloride (28 mL) was added, and the reaction mixture was allowed to reflux for additional 2 hours. After the reaction was complete as indicated by TLC (20% ethyl acetate in hexane), the reaction was allowed to cool down and concentrated in vacuo. Recrystallization of the resulting residue from ethyl acetate and hexane gave 42.3 g of 2,3,5-trimethyl-1,4-phenylene diacetate as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7].[C:12](Cl)(=[O:14])[CH3:13].[C:16](OCC)(=[O:18])[CH3:17]>C1(C)C=CC=CC=1.CCCCCC>[C:12]([O:7][C:6]1[CH:8]=[C:2]([CH3:1])[C:3]([O:11][C:16](=[O:18])[CH3:17])=[C:4]([CH3:10])[C:5]=1[CH3:9])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the resulting residue from ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=C(C(=C1)C)OC(C)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 42.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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